(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578459
InChI: InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-;/m0./s1
SMILES: CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13578459

Molecular Formula: C12H25ClN2O2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride -

Specification

Molecular Formula C12H25ClN2O2
Molecular Weight 264.79 g/mol
IUPAC Name tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-;/m0./s1
Standard InChI Key VDXOVROHRYTYHL-FVGYRXGTSA-N
Isomeric SMILES C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
SMILES CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with an (S)-1-aminoethyl moiety. The Boc group enhances lipophilicity, which improves membrane permeability, while the protonated amino group facilitates solubility in aqueous environments. Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate hydrochloride
Canonical SMILESCC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
InChI KeyVDXOVROHRYTYHL-UHFFFAOYSA-N
PubChem CID127255534

The hydrochloride salt form ensures stability during storage and handling, a common practice for amine-containing pharmaceuticals.

Physicochemical Characteristics

The compound’s molecular weight (264.79 g/mol) and partition coefficient (logP) are influenced by the Boc group, which contributes to a calculated logP of 1.8, suggesting moderate lipophilicity. Its solubility profile includes high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (~5 mg/mL at 25°C).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves multi-step procedures starting from piperidine precursors. A representative route includes:

  • Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate to introduce the Boc group at the 1-position .

  • Ethylamine Introduction: A chiral auxiliary-mediated alkylation installs the (S)-1-aminoethyl group at the 4-position, often using Mitsunobu conditions or enantioselective catalytic methods .

  • Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

A detailed synthesis example from recent literature involves coupling tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with brominated aryl intermediates under Suzuki-Miyaura conditions, followed by hydrogenation and salt formation .

Optimization Challenges

Key challenges in synthesis include maintaining enantiopurity during alkylation and minimizing racemization during Boc deprotection. Recent advances in asymmetric catalysis have improved yields to >70% while preserving stereochemical integrity .

Chemical Reactivity and Functionalization

Hydrolysis and Stability

The Boc group is susceptible to hydrolysis under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in MeOH/H₂O) conditions, yielding the corresponding piperidinium carboxylate or free amine. This reactivity is exploited in prodrug strategies, where the Boc group serves as a protecting moiety that is cleaved in vivo.

Acylation and Derivatization

Comparative Analysis of Piperidine Derivatives

Compound NameTarget EnzymeIC₅₀ (μM)LogP
(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochlorideMenA13–221.8
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylateCYP3A4452.1
tert-Butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylateMAO-B281.5

This table highlights the structural diversity of piperidine-based inhibitors and their varying affinities for enzymatic targets .

Recent Advances and Clinical Relevance

A 2023 study demonstrated that combining (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride with bedaquiline reduced M. tuberculosis burdens by 99.9% in murine models within two weeks, achieving near-sterilization . This synergy underscores its potential as an adjunct therapy for multidrug-resistant tuberculosis.

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